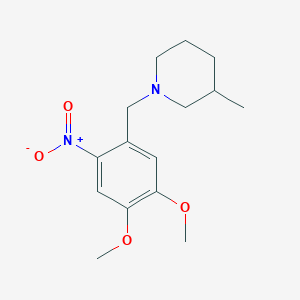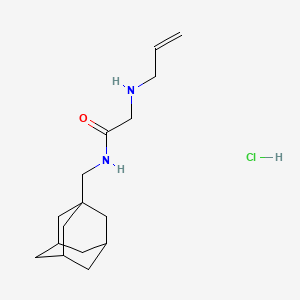![molecular formula C25H18N2O8S2 B4935966 1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}, commonly known as MBS, is a chemical compound that has been widely used in scientific research for many years. MBS is a versatile compound that has been used in various applications, including in the synthesis of organic compounds, as a cross-linking agent in polymer chemistry, and as a fluorescent probe in biochemistry.
Mécanisme D'action
The mechanism of action of MBS is based on its ability to cross-link polymers. MBS contains two reactive groups that can react with functional groups on the polymer chains, forming covalent bonds. This cross-linking process results in the formation of a three-dimensional network that enhances the mechanical properties of the polymer.
Biochemical and Physiological Effects:
MBS has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been used in a wide range of biochemical and physiological studies, including studies of protein-protein interactions, enzyme kinetics, and DNA-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MBS is its versatility. It can be used to cross-link a wide range of polymers, making it useful in many different applications. MBS is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of MBS is its potential for non-specific cross-linking. MBS can react with a wide range of functional groups, which can lead to non-specific cross-linking and the formation of unwanted byproducts. This can be mitigated by careful selection of reaction conditions and purification methods.
Orientations Futures
There are many potential future directions for the use of MBS in scientific research. One area of interest is the development of new cross-linking methods that minimize non-specific cross-linking and improve the selectivity of the reaction. Another area of interest is the use of MBS as a fluorescent probe in live-cell imaging studies, where it could be used to label specific proteins and track their movement in real-time. Overall, the versatility and unique properties of MBS make it a valuable tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
MBS can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with benzene in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with formaldehyde to form MBS.
Applications De Recherche Scientifique
MBS has been widely used in scientific research as a cross-linking agent in polymer chemistry. It is used to cross-link a wide range of polymers, including polyethylene, polypropylene, and polystyrene. MBS is also used as a fluorescent probe in biochemistry, where it is used to label proteins and nucleic acids.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-[[4-(4-nitrophenyl)sulfonylphenyl]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O8S2/c28-26(29)20-5-13-24(14-6-20)36(32,33)22-9-1-18(2-10-22)17-19-3-11-23(12-4-19)37(34,35)25-15-7-21(8-16-25)27(30)31/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOFSFYALGTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene} | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)
![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![methyl (4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)
![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)


![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)